molecular formula C25H22N4O5 B3206726 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1040672-19-2

2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B3206726
CAS No.: 1040672-19-2
M. Wt: 458.5 g/mol
InChI Key: XIUNYUHHZSQMRS-UHFFFAOYSA-N
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Description

2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxadiazole ring, and a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Construction of the Dihydropyridinone Core: This can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The dihydropyridinone structure can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-14-6-4-5-7-18(14)26-21(30)12-29-16(3)10-15(2)22(25(29)31)24-27-23(28-34-24)17-8-9-19-20(11-17)33-13-32-19/h4-11H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNYUHHZSQMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide

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